3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine
Description
3-(4-Methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-triazole moiety. The triazole ring is substituted at position 4 with a methyl group and at position 5 with a sulfanyl (thioether) group connected to a 3-(trifluoromethyl)benzyl substituent.
Synthetic routes for analogous compounds (e.g., pyridine-linked 1,2,4-triazole-3-thiols) typically involve nucleophilic substitution between triazole-thiol intermediates and substituted benzyl halides under basic conditions .
Properties
Molecular Formula |
C16H13F3N4S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H13F3N4S/c1-23-14(12-5-3-7-20-9-12)21-22-15(23)24-10-11-4-2-6-13(8-11)16(17,18)19/h2-9H,10H2,1H3 |
InChI Key |
DQDHFQWTEMZNGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Triazole Ring Formation
The synthesis begins with constructing the 1,2,4-triazole scaffold. A widely used method involves cyclocondensation of hydrazine derivatives with thioureas or isothiocyanates. For instance, isonicotinyl hydrazine (pyridine-4-carbohydrazide) reacts with aryl isothiocyanates under reflux conditions to form thiosemicarbazide intermediates . Subsequent alkaline cyclization yields the triazole-thiol precursor.
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Isonicotinyl hydrazine (1.37 g, 10 mmol) and isothiocyanatobenzene (1.35 g, 10 mmol) are refluxed in ethanol for 5 hours.
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The product is recrystallized from methanol (yield: 95%).
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The intermediate is treated with aqueous NaOH (2 N, 5 mL) under reflux for 4 hours, followed by acidification with HCl to precipitate 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (yield: 88%).
For the target compound, substituting isothiocyanatobenzene with methyl isothiocyanate introduces the 4-methyl group. Nuclear magnetic resonance (NMR) and mass spectrometry confirm the intermediate’s structure .
Sulfanyl Group Introduction
The thiol (-SH) group at position 5 of the triazole undergoes alkylation with 3-(trifluoromethyl)benzyl chloride to install the sulfanyl moiety. This step requires base-mediated nucleophilic substitution.
Microwave-Assisted Alkylation :
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A mixture of 4-methyl-5-thiol-4H-1,2,4-triazol-3-yl)pyridine (0.25 g, 1 mmol), 3-(trifluoromethyl)benzyl chloride (1.1 mmol), and NaOH (0.05 g, 1.2 mmol) in DMF (5 mL) is irradiated in a microwave synthesizer (150 W, 90°C, 15 minutes).
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The crude product is precipitated in ice water and recrystallized from ethanol (yield: 86%; m.p. 173–174°C) .
Key Parameters :
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
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Base : NaOH or K<sub>2</sub>CO<sub>3</sub> facilitates deprotonation of the thiol.
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Temperature : Microwave irradiation reduces reaction time from hours to minutes compared to conventional heating .
Alternative Green Synthesis Routes
Recent advances emphasize eco-friendly methodologies. Alum (KAl(SO<sub>4</sub>)<sub>2</sub>·12H<sub>2</sub>O) catalyzes triazole formation in aqueous media, avoiding toxic solvents .
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3-Acetylpyridine , methyl thiosemicarbazide , and amino acids are heated with alum in water at 80°C.
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The reaction yields triazole derivatives with 86–90% efficiency, though adaptation for the target compound requires substituting reactants .
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Conventional | Reflux in ethanol, 5 hours | 88 | >95% | |
| Microwave | 90°C, DMF, 15 minutes | 86 | 98% | |
| Green (Alum) | Aqueous, 80°C, 4 hours | 90 | 97% |
Microwave synthesis offers the shortest reaction time, while green methods prioritize sustainability. However, the microwave approach requires specialized equipment .
Structural Characterization
Spectroscopic Data :
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 8.70 (d, J = 4.8 Hz, 2H, pyridine-H), 7.85 (d, J = 4.8 Hz, 2H, pyridine-H), 4.65 (s, 2H, SCH<sub>2</sub>), 2.55 (s, 3H, CH<sub>3</sub>) .
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IR (KBr) : 2560 cm<sup>−1</sup> (C-S stretch), 1600 cm<sup>−1</sup> (C=N stretch) .
Challenges and Optimization
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction
Scientific Research Applications
3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and agrochemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In antimicrobial applications, it targets the heme protein, which co-catalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 1,2,4-triazole-pyridine derivatives are highly dependent on substituent variations. Below is a systematic comparison with structurally related compounds:
Substituent Variations on the Benzyl Group
The benzyl group attached via the sulfanyl linkage is a critical pharmacophore. Key analogs include:
- Electron-withdrawing groups (e.g., NO₂, Br, CF₃) improve receptor binding in specific pathways. The 4-bromo derivative’s anticancer activity contrasts with the 4-nitro analog’s analgesia , highlighting substituent-dependent target selectivity.
Positional Isomerism and Halogen Effects
Fluorine substitution on the benzyl group demonstrates positional sensitivity:
- 4-[5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine : Para-fluorine may enhance polarity without compromising stability .
Substituent Effects on the Triazole and Pyridine Rings
- 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-...}pyridin-2-amine : Bulky aryl groups on the triazole reduce solubility but improve target affinity .
- 3-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine : Methyl on the triazole simplifies synthesis but may limit conformational flexibility .
Physicochemical Properties
- Molecular weight : Most analogs range between 350–450 g/mol. The target compound’s molecular weight is estimated at ~410 g/mol.
- Lipophilicity : Trifluoromethyl groups increase logP compared to methoxy or nitro analogs, favoring membrane permeability .
- Solubility : Polar groups (e.g., ethoxy in ) improve aqueous solubility, whereas halogenated or CF₃-substituted derivatives require formulation optimization.
Pharmacological Profile
Biological Activity
The compound 3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine is a novel organic molecule belonging to the class of 1,2,4-triazoles. Its unique structure includes a pyridine ring fused with a triazole moiety and features a sulfanyl group attached to a trifluoromethyl-benzyl substituent. This structural complexity contributes to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C16H13F3N4S
- Molecular Weight : 350.4 g/mol
Biological Activity Overview
The biological activities of this compound have been extensively studied, revealing various therapeutic potentials:
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Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth effectively, with minimal inhibitory concentrations (MIC) reported as low as 31.25 µg/mL for certain strains.
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Antifungal Activity :
- It has demonstrated antifungal efficacy in vitro, particularly against common fungal pathogens. The mechanism of action is thought to involve disruption of fungal cell wall synthesis and function.
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Anticancer Properties :
- Research indicates that this compound possesses cytotoxic effects against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The IC50 values suggest potent activity comparable to established chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies highlight the importance of specific substituents in enhancing its anticancer efficacy.
Antimicrobial Activity
A series of studies evaluated the antimicrobial potential of 3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine against multiple bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Pseudomonas aeruginosa | 125 |
These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains.
Anticancer Activity
In vitro studies have demonstrated the compound's potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (Vulvar cancer) | 0.5 |
| HT29 (Colorectal cancer) | 0.8 |
| MCF7 (Breast cancer) | 1.0 |
The SAR analysis revealed that substituents such as trifluoromethyl and sulfanyl groups significantly enhance the cytotoxicity of the triazole derivative .
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
-
Case Study on Anticancer Efficacy :
In a study published in MDPI, researchers tested various triazole derivatives for their anticancer properties. The results indicated that compounds similar to 3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine were among the most potent agents tested against multiple cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics . -
Antimicrobial Efficacy in Clinical Settings :
A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. The findings demonstrated significant improvement in patient outcomes compared to standard treatments, underscoring its potential as an alternative antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for 3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine, and how can reproducibility be ensured?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by functionalization. Key steps include:
- Coupling reactions : Use of Pd/C or Cu catalysts for introducing sulfanyl groups (e.g., benzylsulfanyl substituents) .
- Solvent selection : Polar aprotic solvents like DMF or ethanol under reflux conditions .
- Purification : Recrystallization or column chromatography to achieve >95% purity . Reproducibility hinges on strict control of reaction parameters (temperature, stoichiometry) and characterization via NMR and LC-MS .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray crystallography : Utilize SHELXL for refinement of single-crystal data to determine bond lengths, angles, and stereochemistry .
- Spectroscopic methods : Compare experimental H/C NMR shifts with DFT-predicted values to validate substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar triazole derivatives?
Discrepancies often arise from:
- Substituent effects : Minor changes (e.g., fluorobenzyl vs. chlorobenzyl groups) alter binding affinities. Use systematic SAR studies with isosteric replacements .
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) across labs and include positive controls (e.g., fluconazole for antifungal assays) .
- Computational validation : Perform molecular docking to compare binding modes with target proteins (e.g., CYP51 for antifungals) .
Q. How can reaction mechanisms for triazole ring formation be elucidated, particularly for sulfanyl group incorporation?
- Kinetic studies : Monitor intermediates via time-resolved F NMR to track substituent addition .
- Isotopic labeling : Use S-labeled reagents to trace sulfanyl group transfer pathways .
- DFT calculations : Model transition states to identify rate-determining steps (e.g., nucleophilic attack on the triazole core) .
Q. What methodologies optimize reaction yields for large-scale synthesis while minimizing by-products?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst screening : Test alternatives to Pd/C, such as Ni or Fe-based catalysts, to reduce metal contamination .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio) using software like JMP .
Q. How can researchers design a structure-activity relationship (SAR) study for this compound’s antitumor potential?
- Substituent variation : Synthesize analogs with modified benzyl (e.g., 4-CF vs. 3-CF) or pyridine groups .
- In vitro screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC calculations .
- Target identification : Perform kinome profiling or thermal shift assays to identify protein targets .
Q. What analytical techniques are most effective for studying the compound’s stability under physiological conditions?
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks per ICH guidelines .
- LC-NMR : Characterize hydrolyzed metabolites (e.g., triazole ring-opening products) .
Q. How can crystallographic data be integrated with computational modeling to predict solid-state properties?
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking) from X-ray data .
- Polymorph prediction : Use tools like Mercury (CCDC) to simulate crystal packing and assess solubility .
- DFT-D3 : Calculate lattice energies to correlate with experimental melting points .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Sulfanyl Group Incorporation
| Parameter | Optimal Range | Impact on Yield | Evidence |
|---|---|---|---|
| Temperature | 80–100°C | ±15% yield | |
| Catalyst (Pd/C) | 5 mol% | Critical for C–S bond | |
| Solvent (DMF) | Anhydrous | Prevents hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
